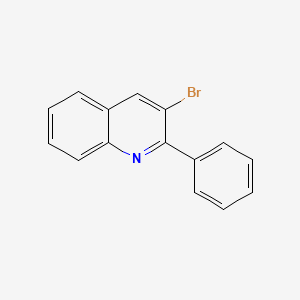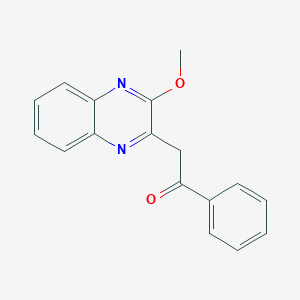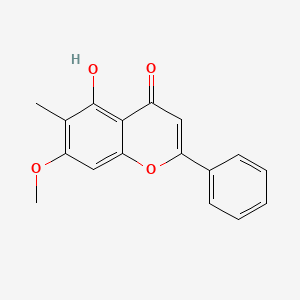![molecular formula C18H22N2O B11843766 (8S)-N-{(1S)-1-[4-(methyloxy)phenyl]ethyl}-5,6,7,8-tetrahydro-8-quinolinamine CAS No. 502612-64-8](/img/structure/B11843766.png)
(8S)-N-{(1S)-1-[4-(methyloxy)phenyl]ethyl}-5,6,7,8-tetrahydro-8-quinolinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-N-((S)-1-(4-Methoxyphenyl)ethyl)-5,6,7,8-tetrahydroquinolin-8-amine is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a quinoline core, which is a common structural motif in many biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-((S)-1-(4-Methoxyphenyl)ethyl)-5,6,7,8-tetrahydroquinolin-8-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenylacetic acid and 2-aminobenzylamine.
Formation of Intermediate: The 4-methoxyphenylacetic acid is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 2-aminobenzylamine to form an amide linkage.
Cyclization: The amide intermediate undergoes cyclization under acidic conditions to form the quinoline core.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (S)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of (S)-N-((S)-1-(4-Methoxyphenyl)ethyl)-5,6,7,8-tetrahydroquinolin-8-amine may involve optimized reaction conditions, such as the use of specific catalysts and solvents to improve yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to scale up the production process.
化学反应分析
Types of Reactions
(S)-N-((S)-1-(4-Methoxyphenyl)ethyl)-5,6,7,8-tetrahydroquinolin-8-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the quinoline core or the side chains.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups.
科学研究应用
(S)-N-((S)-1-(4-Methoxyphenyl)ethyl)-5,6,7,8-tetrahydroquinolin-8-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with biological activity.
Biological Studies: Researchers use the compound to study its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (S)-N-((S)-1-(4-Methoxyphenyl)ethyl)-5,6,7,8-tetrahydroquinolin-8-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that regulate cellular functions.
相似化合物的比较
Similar Compounds
®-N-(®-1-(4-Methoxyphenyl)ethyl)-5,6,7,8-tetrahydroquinolin-8-amine: The enantiomer of the compound, which may have different biological activity.
N-(4-Methoxyphenyl)-5,6,7,8-tetrahydroquinolin-8-amine: A similar compound without the chiral center.
N-(4-Methoxyphenyl)ethyl)-quinolin-8-amine: A compound with a different substitution pattern on the quinoline core.
Uniqueness
(S)-N-((S)-1-(4-Methoxyphenyl)ethyl)-5,6,7,8-tetrahydroquinolin-8-amine is unique due to its chiral nature and specific substitution pattern, which can result in distinct biological activity compared to its analogs. The presence of the methoxy group and the chiral center can influence its interactions with molecular targets, making it a valuable compound for research and development.
属性
CAS 编号 |
502612-64-8 |
|---|---|
分子式 |
C18H22N2O |
分子量 |
282.4 g/mol |
IUPAC 名称 |
(8S)-N-[(1S)-1-(4-methoxyphenyl)ethyl]-5,6,7,8-tetrahydroquinolin-8-amine |
InChI |
InChI=1S/C18H22N2O/c1-13(14-8-10-16(21-2)11-9-14)20-17-7-3-5-15-6-4-12-19-18(15)17/h4,6,8-13,17,20H,3,5,7H2,1-2H3/t13-,17-/m0/s1 |
InChI 键 |
HWIWZEQASCSYJM-GUYCJALGSA-N |
手性 SMILES |
C[C@@H](C1=CC=C(C=C1)OC)N[C@H]2CCCC3=C2N=CC=C3 |
规范 SMILES |
CC(C1=CC=C(C=C1)OC)NC2CCCC3=C2N=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Amino-2-(benzo[D][1,3]dioxol-5-YL)quinazolin-4(3H)-one](/img/structure/B11843686.png)
![3-Iodobenzo[b]thiophene-2-carbaldehyde](/img/structure/B11843699.png)
![8-Iodoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11843703.png)
![7-Methyl-2-((4-nitrophenoxy)methyl)imidazo[1,2-a]pyridine](/img/structure/B11843709.png)
![7-(Trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11843718.png)









